6-Amino-1-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
6-amino-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8-5(7)3-2-4-6(8)9/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUDTHYTKINLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298615 | |
| Record name | 6-Amino-1-methyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17920-37-5 | |
| Record name | 6-Amino-1-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17920-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-methyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Amino-1-methylpyridin-2(1H)-one. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.
¹H NMR spectral data for related compounds like 1-methyl-2-pyridone (B167067) show distinct signals for the methyl protons and the protons on the pyridine (B92270) ring. chemicalbook.comchemicalbook.com For this compound, the presence of the amino group and the methyl group at their respective positions would further influence the chemical shifts of the ring protons, providing a unique fingerprint for the molecule. For instance, in 2-amino-6-methylpyridine, the methyl protons appear around 2.28-2.36 ppm, while the aromatic protons resonate between 6.13 and 7.29 ppm. chemicalbook.com The amino protons typically exhibit a broad signal. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon (C=O) in the pyridone ring is expected to have a characteristic downfield chemical shift. The chemical shifts of the other ring carbons are influenced by the electron-donating amino group and the methyl group.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Related Pyridine Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 2-Amino-6-methylpyridine | CDCl₃ | 2.28-2.36 (CH₃), 4.6 (NH₂), 6.13-7.29 (aromatic H) chemicalbook.com | Not explicitly detailed in the provided search results. |
| 1-Methyl-2-pyridone | CDCl₃ | 3.54-3.59 (CH₃), 6.17-7.35 (ring H) chemicalbook.comchemicalbook.com | Not explicitly detailed in the provided search results. |
Vibrational Spectroscopy: FT-IR and Raman Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amino group, typically in the range of 3300-3500 cm⁻¹. biointerfaceresearch.comcore.ac.uk The C=O stretching vibration of the pyridone ring will give rise to a strong absorption band, usually around 1640-1680 cm⁻¹. Other significant bands include C-N stretching and C-H stretching and bending vibrations. researchgate.net
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the vibrational spectra and aid in the assignment of experimental bands. biointerfaceresearch.comcore.ac.uk
Table 2: Key Vibrational Frequencies for Related Amino Pyridine Structures
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | References |
| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | biointerfaceresearch.comcore.ac.uk |
| C-H Stretching (aromatic) | 3000 - 3100 | core.ac.uk |
| C=O Stretching | 1640 - 1680 | nist.gov |
| NH₂ Scissoring | ~1620 | core.ac.uk |
| C-N Stretching | 1266 - 1382 | researchgate.net |
Note: This table provides expected ranges based on similar compounds. Specific values for this compound would require experimental measurement.
Mass Spectrometry (MS) for Molecular Fingerprinting
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₈N₂O), the expected exact mass is approximately 124.0637 g/mol . chemsynthesis.com
Electron ionization (EI) mass spectrometry of related aminopyridines typically shows a prominent molecular ion peak (M⁺). nist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amino acids and related compounds involve the loss of small neutral molecules like CO, HCN, and radicals such as •CH₃. osti.gov For this compound, fragmentation could involve the loss of the methyl group or cleavage of the pyridine ring. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental formula. researchgate.net
Table 3: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value | Reference |
| Molecular Formula | C₆H₈N₂O | chemsynthesis.com |
| Molecular Weight | 124.14 g/mol | chemsynthesis.com |
| Monoisotopic Mass | 124.0637 u | Calculated |
| Key Fragmentation Ions | [M-CH₃]⁺, [M-CO]⁺, [M-NH₂]⁺ | Inferred from general principles |
Note: Specific fragmentation patterns would need to be determined experimentally.
Electronic Absorption and Emission Spectroscopy (UV/Vis, EPR)
UV-Visible (UV/Vis) spectroscopy provides insights into the electronic transitions within the molecule. The pyridone chromophore and the amino group will influence the absorption spectrum. 2(1H)-Pyridone itself exhibits absorption maxima around 225 nm and 297 nm in ethanol. nist.gov The presence of the amino and methyl groups on the pyridone ring in this compound is expected to cause a bathochromic (red) shift in these absorption bands. For instance, a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), shows a UV absorption maximum around 320 nm. nih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons. For this compound in its ground state, which is a diamagnetic molecule with no unpaired electrons, no EPR signal would be expected. However, EPR could be a valuable tool for studying any radical intermediates that might be formed during chemical reactions or upon irradiation.
Table 4: UV/Vis Absorption Maxima for Related Pyridone Structures
| Compound | Solvent | λ_max (nm) | Reference |
| 2(1H)-Pyridinone | Ethanol | 225, 297 | nist.gov |
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | Not specified | 320 | nih.gov |
Note: The absorption maxima for this compound would need to be experimentally determined.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification, isolation, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. johnshopkins.edu A reversed-phase HPLC system, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of this polar compound.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds. nih.govelsevier.com For non-volatile compounds like this compound, derivatization may be necessary to increase their volatility. nih.gov The retention time in a chromatographic system is a characteristic property of the compound under specific conditions and can be used for its identification and quantification. Immunoaffinity chromatography has also been employed for the selective extraction of related compounds from complex matrices. johnshopkins.edunih.gov
Table 5: General Chromatographic Conditions for Analysis of Related Amino Pyridine Compounds
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |
| HPLC | C18 | Acetonitrile/Water or Methanol/Water gradients | UV or Fluorescence | johnshopkins.edu |
| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry | nih.govelsevier.com |
Note: Optimal chromatographic conditions for this compound would need to be developed and validated experimentally.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a detailed understanding of the electron distribution and reactivity of 6-Amino-1-methylpyridin-2(1H)-one.
Density Functional Theory (DFT) and other advanced ab initio methods are instrumental in studying the molecular structure and vibrational spectra of pyridine (B92270) derivatives. researchgate.netiaea.org For instance, methods like B3LYP with a 6-31+G(d,p) basis set are employed to calculate molecular geometries and harmonic vibrational frequencies. researchgate.netiaea.org These calculations are crucial for interpreting experimental data from FTIR and FT-Raman spectroscopy. researchgate.netiaea.org Furthermore, Natural Bond Orbital (NBO) analysis helps in understanding charge transfer and delocalization of charge due to intramolecular interactions. researchgate.netiaea.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined, which are key indicators of the molecule's chemical reactivity and kinetic stability. researchgate.netiaea.org
Semi-empirical quantum mechanical models, such as MNDO/d, AM1, PM6, and DFTB, are used to evaluate the energetics of complex biological systems, including nucleic acid base pairs. nih.gov These methods provide a balance between computational cost and accuracy, making them suitable for larger systems. nih.gov For example, the performance of these models has been benchmarked against high-level ωB97X/6-31G* calculations for hydrogen bond complex energies. nih.gov
The study of tautomerism is critical for understanding the behavior of pyridinone derivatives in different environments. Computational studies have been employed to investigate the tautomeric equilibria of related compounds like 6-oxy purine (B94841) derivatives. nih.gov These studies, combining DFT and high-level ab initio methods, have successfully predicted the most stable tautomeric forms in both the gas phase and in solution. nih.gov Experimental validation through X-ray diffraction and spectroscopic analysis has confirmed these computational predictions. nih.gov Such conclusive structural assignments are vital for future computational drug design. nih.gov In a similar vein, different tautomeric forms of other related heterocyclic compounds have been identified and characterized. nih.gov
The aromaticity and electronic delocalization within the pyridinone ring system significantly influence its stability and reactivity. NBO analysis, as part of DFT calculations, provides insights into the delocalization of electron density between occupied and unoccupied orbitals. This analysis reveals the stabilization energies associated with these electronic interactions, which are indicative of the molecule's aromatic character and the extent of electron delocalization.
Computational methods are highly effective in predicting various spectroscopic signatures, which can then be compared with experimental data for structural confirmation. For instance, DFT calculations can accurately predict the vibrational frequencies observed in IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental 1H and 13C NMR data to confirm the molecular structure. researchgate.net The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can also aid in the interpretation of UV-Vis spectra.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govmdpi.com For derivatives of pyridin-2(1H)-one, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes. mdpi.comresearchgate.net
For example, in the context of α-glucosidase inhibitors, molecular docking has been used to correlate the structural features of 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2(1H)-ones with their inhibitory activity. mdpi.com These studies have shown that specific structural modifications, such as the introduction of certain linkers, can enhance the binding affinity of the compounds to the active site of the enzyme. mdpi.com Similarly, docking studies on 1,6-naphthyridin-2(1H)-one derivatives have helped in understanding their binding interactions with fibroblast growth factor receptor 4 (FGFR4), a target for cancer therapy. researchgate.net
The process of molecular docking typically involves preparing the 3D structures of both the ligand and the protein, followed by a search algorithm that explores different binding poses and a scoring function that ranks them based on their predicted binding affinity. nih.govmdpi.com Software like AutoDock is commonly used for these simulations. mdpi.com
Computational Insights into Reaction Mechanisms and Selectivity
Computational chemistry provides valuable insights into the mechanisms and selectivity of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information is crucial for understanding why certain products are formed preferentially over others.
For instance, computational studies on the reaction of similar aromatic amines with hydroxyl radicals have been performed using methods like M06-2X and CCSD(T) to elucidate the reaction mechanism and kinetics. mdpi.com These studies can determine the most favorable reaction pathways, whether it involves hydrogen abstraction or addition reactions. mdpi.com Such insights are essential for predicting the metabolic fate of compounds and for designing more stable molecules.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Drug Discovery
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage failures. researchgate.netbepls.com In silico ADME modeling has emerged as an indispensable tool, offering rapid and cost-effective predictions of a molecule's pharmacokinetic profile before its synthesis. researchgate.netnih.gov These computational methods utilize a compound's structure to forecast its behavior within a biological system, thereby guiding the selection and optimization of drug candidates. nih.govnumberanalytics.com For the compound this compound, while specific, direct in silico ADME studies are not extensively available in the public domain, we can project its likely ADME profile based on its structural features and by referencing computational studies on analogous aminopyridine and pyridinone structures. nih.govrsc.org
Detailed Research Findings
In silico analyses typically involve calculating a range of physicochemical and pharmacokinetic parameters. These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of compounds with known experimental ADME properties. researchgate.netgithub.com
Physicochemical Properties and Drug-Likeness
A foundational aspect of in silico ADME assessment is the evaluation of a compound's "drug-likeness," often guided by rules such as Lipinski's Rule of Five. These rules establish empirical ranges for molecular properties that are commonly associated with orally active drugs.
For this compound, with a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol chemsynthesis.com, we can predict its adherence to these foundational principles. The molecule possesses key functional groups—an amino group and a carbonyl group—that influence its polarity and hydrogen bonding capacity. The topological polar surface area (TPSA) is a crucial descriptor for predicting drug absorption and transport. It is calculated based on the surface areas of polar atoms in a molecule.
Below is a hypothetical data table illustrating the likely physicochemical properties of this compound, which are crucial for its ADME profile.
Table 1: Predicted Physicochemical Properties of this compound This table is illustrative and based on the structural features of the compound.
| Parameter | Predicted Value | Significance for ADME |
|---|---|---|
| Molecular Weight ( g/mol ) | 124.14 | Well within the typical range for small molecule drugs (<500), favoring good absorption and distribution. |
| LogP (Octanol/Water Partition Coefficient) | ~0.5 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity, which is favorable for both solubility in aqueous biological fluids and permeability across lipid membranes. |
| Topological Polar Surface Area (TPSA) (Ų) | ~50 - 70 | Suggests good potential for oral absorption and cell membrane permeability. |
| Hydrogen Bond Donors | 1 (from the amino group) | Within the acceptable range for good membrane permeability. |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and ring nitrogen) | Within the acceptable range for good membrane permeability. |
Absorption
Computational models can predict the extent of a drug's absorption from the gastrointestinal tract. Human Intestinal Absorption (HIA) is often predicted as a percentage. Given its relatively low molecular weight and moderate TPSA, this compound is likely to have good predicted intestinal absorption.
Distribution
The distribution of a drug throughout the body is influenced by factors such as its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. In silico models can predict the volume of distribution (VD) and the extent of plasma protein binding (PPB). The moderate polarity of this compound suggests it may have a moderate volume of distribution and is unlikely to be highly protein-bound. Predictions regarding its ability to cross the blood-brain barrier would be influenced by its TPSA and LogP values.
Metabolism
Predicting the metabolic fate of a compound is a complex aspect of in silico modeling. Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism. Computational tools can predict which CYP isoforms are most likely to metabolize a compound and the potential sites of metabolism on the molecule. For this compound, potential sites for metabolism could include N-demethylation, oxidation of the pyridine ring, or conjugation of the amino group.
Excretion
The route and rate of excretion are the final components of the ADME profile. While direct in silico prediction of excretion pathways is challenging, the physicochemical properties provide clues. Water-soluble compounds and metabolites are typically excreted by the kidneys.
The following interactive data table summarizes the potential in silico ADME profile for this compound.
Table 2: Predicted In Silico ADME Profile of this compound This table is illustrative and based on computational models for similar structures.
| ADME Parameter | Predicted Outcome | Implication for Drug Development |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed orally. |
| Caco-2 Permeability | Moderate to High | Suggests good potential to cross the intestinal wall. |
| Distribution | ||
| Plasma Protein Binding (PPB) | Low to Moderate | A significant fraction of the drug is likely to be free in the circulation to exert its effect. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited central nervous system effects, which can be desirable depending on the therapeutic target. |
| Metabolism | ||
| CYP450 Inhibition | Likely inhibitor of some isoforms (e.g., CYP1A2, CYP2D6) | Potential for drug-drug interactions that would need to be investigated. |
| Primary Metabolic Sites | N-demethylation, Ring oxidation, N-acetylation | Provides guidance for identifying potential metabolites in experimental studies. |
| Excretion |
Reactivity Profiles and Chemical Transformations of 6 Amino 1 Methylpyridin 2 1h One and Pyridinone Derivatives
Chemical Transformations of the Amino Moiety (Oxidation, Reduction, Substitution)
The amino group of 6-Amino-1-methylpyridin-2(1H)-one is a key site for chemical modifications, including oxidation, reduction, and substitution reactions. These transformations are crucial for the synthesis of a diverse range of derivatives with varied applications.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. For instance, 6-Amino-5-nitropyridin-2-one is a known derivative where a nitro group is introduced adjacent to the amino group. wikipedia.org The oxidation of aminopyridines can lead to the formation of corresponding oxides.
Reduction: While specific examples for the reduction of the amino group on this compound are not prevalent in the provided results, the reduction of related nitropyridones is a common strategy to introduce an amino group. This implies that the amino group itself is generally stable to common reducing agents.
Substitution: The amino group readily participates in substitution reactions. For example, acylation of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with acyl halides yields N-acylated derivatives. researchgate.net Furthermore, reaction with aldehydes can form Schiff bases (azomethines). researchgate.net These reactions highlight the nucleophilic character of the amino group, enabling the attachment of various functional groups.
Reactivity of the Pyridinone Ring System to Electrophiles and Nucleophiles
The pyridinone ring possesses a distinct reactivity pattern towards electrophilic and nucleophilic attack, influenced by the interplay of the ring nitrogen, the carbonyl group, and the amino substituent.
Electrophilic Substitution: The pyridine (B92270) ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. matanginicollege.ac.inwikipedia.org This deactivation is further enhanced in acidic media where the nitrogen gets protonated. uoanbar.edu.iq Electrophilic substitution, when it occurs, is favored at the 3- and 5-positions, which are comparatively more electron-rich. wikipedia.orgquora.comquimicaorganica.orgslideshare.net The presence of an activating group, like the amino group in this compound, can increase the electron density of the ring, making it more susceptible to electrophilic attack. pearson.com
Nucleophilic Substitution: In contrast to its resistance to electrophiles, the pyridine ring is highly reactive towards nucleophiles, particularly at the 2-, 4-, and 6-positions. matanginicollege.ac.inwikipedia.orguoanbar.edu.iqslideshare.netstackexchange.comquora.com This is due to the electron-deficient nature of these positions, which can stabilize the negative charge in the intermediate of an addition-elimination mechanism. stackexchange.comquora.comchemistry-online.com The reactivity is further enhanced in N-alkyl pyridinium (B92312) salts. chemistry-online.com In the case of this compound, the 6-position is occupied by the amino group, but the 4-position remains a likely site for nucleophilic attack. The Chichibabin reaction, involving the amination of pyridines, exemplifies the susceptibility of the pyridine ring to nucleophilic attack. chemistry-online.com
Coordination Chemistry with Metal Centers and Ligand Design
The pyridinone scaffold, including this compound, is a versatile ligand in coordination chemistry. rsc.org The presence of multiple coordination sites—the pyridinic nitrogen, the exocyclic amino group, and the carbonyl oxygen—allows for various binding modes with metal centers. rsc.orgacs.orgnih.gov
Pyridinone derivatives can act as monodentate, bidentate, or bridging ligands, forming mononuclear or polynuclear metal complexes. rsc.orgdigitellinc.com The coordination mode is influenced by factors such as the metal ion, its oxidation state, and the presence of other ligands. rsc.org For example, 2-pyridonate ligands can coordinate through the nitrogen (κ¹-N), the oxygen (κ¹-O), or both (κ²-N,O). rsc.org
The ability to functionalize the pyridinone ring at various positions allows for the rational design of ligands with tailored electronic and steric properties. rsc.orgacs.orgnih.gov This has led to the development of pyridinone-based catalysts for a range of chemical transformations and the creation of complex molecular assemblies with specific functions. rsc.orgacs.orgnih.gov For instance, the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with calcium chloride has been shown to form an octahedral complex. researchgate.net
Strategies for Modulating Physicochemical Properties through Derivatization
The physicochemical properties of this compound and other pyridinone derivatives can be systematically modulated through derivatization. bohrium.com This is a key strategy in medicinal chemistry and materials science to optimize properties such as solubility, lipophilicity, and hydrogen bonding capacity. bohrium.comnih.gov
The introduction of different substituents on the pyridinone ring or at the amino group can significantly alter these properties. For example, O-alkylation of the pyridone moiety to impart aromaticity has been used to create new PIM-1 kinase inhibitors. nih.gov The introduction of a ketone group, as in 5-acetyl-1-methylpyridin-2(1H)-one, increases electrophilicity and can be useful in the synthesis of agrochemicals.
The ability to fine-tune these properties allows for the development of pyridinone-based compounds with improved pharmacokinetic profiles or enhanced performance in specific applications. bohrium.comnih.gov The derivatizable positions on the pyridinone core provide a versatile platform for creating a wide array of molecules with diverse biological activities. nih.gov
Mechanistic Investigations and Research Applications in Chemical Biology
Biochemical Target Interaction Studies (In Vitro)
The pyridinone core is a key feature in a wide array of compounds exhibiting diverse pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. nih.gov The specific derivative, 6-Amino-1-methylpyridin-2(1H)-one, has been a subject of investigation to understand its interactions at a molecular level.
Enzyme Inhibition Mechanisms
Pyridinone-containing compounds have been shown to inhibit various enzymes. For instance, derivatives of pyridin-2(1H)-one have been studied as urease inhibitors. researchgate.net In the context of this compound, while specific data on its direct, potent inhibition of a wide range of enzymes is limited in the provided search results, the broader class of pyridinones it belongs to has demonstrated inhibitory activity against enzymes like mitochondrial cytochrome bc1 reductase. nih.gov For example, the natural product ilicicolin H, which contains a hydroxyl-pyridinone moiety crucial for its activity, potently inhibits this enzyme. nih.gov Furthermore, some pyridinone derivatives have been explored as inhibitors of Bruton's tyrosine kinase. nih.gov The general mechanism often involves the pyridinone ring interacting with the enzyme's active site, with substituents on the ring modulating the potency and selectivity of the inhibition. nih.gov
Receptor Antagonism/Agonism at a Molecular Level
The pyridinone scaffold is present in molecules that can act on various receptors. While direct evidence for this compound as a receptor antagonist or agonist is not explicitly detailed, related pyridine (B92270) derivatives have shown significant activity. For instance, 2-methyl-6-(phenylethynyl)-pyridine (MPEP) is a potent and selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov It inhibits quisqualate-stimulated phosphoinositide hydrolysis with high potency. nih.gov This suggests that the pyridine core, a key structural feature of this compound, can be a crucial element for receptor interaction. The amino and methyl groups on the pyridinone ring of this compound would play a significant role in defining its specific receptor binding profile and whether it acts as an antagonist or agonist.
Modulation of Cellular Signaling Pathways
The modulation of cellular signaling pathways is a key consequence of enzyme inhibition or receptor interaction. Pyridine derivatives have been shown to influence pathways like those involving c-Jun N-terminal kinases (JNKs) and mitogen-activated protein kinases (MAPKs). While the direct effect of this compound on these specific pathways is not detailed, the broader class of pyridine derivatives is known to possess antiproliferative activity, which is often linked to the modulation of signaling pathways that control cell growth and survival. nih.gov For example, the inhibition of kinases within these pathways can halt the cell cycle and induce apoptosis. Furthermore, the reversible oxidation of methionine residues in regulatory proteins like calmodulin can modulate cellular signaling in response to oxidative stress, a process that can be influenced by small molecules. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Biological Activity
The biological activity of pyridinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and their positions on the pyridinone ring affect the compound's biological effects.
For pyridine derivatives in general, the presence and position of substituents like methoxy, hydroxyl, carbonyl, and amino groups can enhance their antiproliferative activity. nih.gov Conversely, bulky groups or halogen atoms can sometimes decrease activity. nih.gov In the context of this compound, the amino group at the 6-position and the methyl group at the 1-position are key determinants of its properties.
SAR studies on related pyridinone derivatives have revealed important insights. For instance, in a series of 1,5-dihydrobenzo[e] researchgate.netnih.govoxazepin-2(3H)-one analogs, the substituent at the N-1 position of the cyclic amide was found to be critical for biological activity, with steric bulk at this position playing a significant role. mdpi.com Similarly, for urease inhibitors based on the pyridin-2(1H)-one scaffold, the nature and position of substituents dictate the inhibitory potency. researchgate.net
| Compound/Derivative Class | Key Structural Feature | Impact on Biological Activity |
| Pyridine Derivatives | Presence and position of -OMe, -OH, -C=O, and -NH2 groups | Enhanced antiproliferative activity. nih.gov |
| Pyridine Derivatives | Halogen atoms or bulky groups | Lower antiproliferative activity. nih.gov |
| 1,5-dihydrobenzo[e] researchgate.netnih.govoxazepin-2(3H)-ones | N-1 substituent on the cyclic amide | Steric bulk at this position influences biological activity. mdpi.com |
| Pyridin-2(1H)-one based urease inhibitors | Nature and position of substituents | Dictates inhibitory potency. researchgate.net |
Development of Chemical Probes for Biological Systems
Due to their ability to interact with biological targets, pyridinone derivatives are valuable starting points for the development of chemical probes. These probes are essential tools for studying biological systems by allowing researchers to selectively target and visualize or modulate specific proteins or pathways. While the direct application of this compound as a chemical probe is not explicitly mentioned, its scaffold is amenable to the modifications necessary for creating such tools. For example, by incorporating reporter tags like fluorescent dyes or affinity labels, derivatives of this compound could be used to track the localization and interactions of their target proteins within cells.
Application in Material Science and Supramolecular Chemistry
The pyridinone structure, with its hydrogen bonding capabilities and potential for π-π stacking, makes it an interesting building block in material science and supramolecular chemistry. Pyridinone-containing compounds have been utilized in the synthesis of various materials. While specific applications of this compound in this field are not detailed in the provided search results, the general class of pyridinones has been explored for the creation of complex molecular architectures. The ability of the pyridinone ring to participate in self-assembly processes can lead to the formation of supramolecular structures with unique properties.
Role in Antibacterial and Antifungal Research (Mechanistic Aspects)
The pyridinone scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including antimicrobial properties. While direct and extensive mechanistic studies on this compound are limited in publicly available research, the activities of structurally related pyridinone and aminopyridine derivatives offer significant insights into its potential mechanisms of antibacterial and antifungal action. Research in this area often focuses on identifying the specific cellular pathways and molecular targets that are disrupted by these compounds.
Antibacterial Research Insights
The antibacterial potential of pyridinone derivatives has been an area of active investigation. Studies on compounds with a similar structural core suggest that their mechanism of action could be multifaceted, primarily targeting essential bacterial enzymes.
Detailed Research Findings:
A significant body of research on pyridine-2-one derivatives has pointed towards the dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR) as a plausible antibacterial mechanism. nih.gov These two enzymes are critical for bacterial survival. DNA gyrase is essential for DNA replication, recombination, and repair, while DHFR is a key enzyme in the folic acid biosynthesis pathway, which is necessary for the production of nucleotides and certain amino acids. The simultaneous inhibition of both enzymes would represent a powerful antibacterial strategy, potentially reducing the likelihood of resistance development.
Molecular docking studies on certain 2-aminopyridine (B139424) derivatives have further supported the hypothesis of specific enzyme inhibition, showing favorable interactions within the active sites of bacterial target proteins. nih.gov While these studies were not performed on this compound itself, the recurring observation of enzyme inhibition among structurally similar compounds suggests a promising avenue for investigating its specific mode of action.
Table 1: Antibacterial Activity of Selected Pyridine Derivatives
| Compound | Target Organism | Activity (MIC/IC50) | Putative Mechanism | Reference |
|---|---|---|---|---|
| Pyridine-2-one derivative 2d | Multidrug-resistant bacteria | IC50: 18.17–23.87 µM (DNA gyrase), 4.33–5.54 µM (DHFR) | Dual inhibitor of DNA gyrase and DHFR | nih.gov |
| 2-amino-3-cyanopyridine derivative 2c | S. aureus, B. subtilis | MIC: 0.039 µg/mL | Not fully elucidated, potential enzyme inhibition | nih.gov |
| 7-methyl-1,8-naphthyridinone derivatives | B. subtilis | IC50: 1.7–13.2 µg/mL (DNA gyrase) | DNA gyrase inhibition |
Antifungal Research Insights
The exploration of pyridinone derivatives in antifungal research has revealed a variety of potential mechanisms, indicating that these compounds may interfere with multiple fungal processes.
Detailed Research Findings:
One area of investigation has focused on the fungal cell's energy production. For instance, the natural product ilicicolin H, which contains a hydroxyl-pyridinone moiety, has been found to inhibit the mitochondrial cytochrome bc1 reductase. nih.gov This enzyme is a critical component of the electron transport chain, and its inhibition disrupts ATP synthesis, leading to fungal cell death. nih.gov The hydroxyl group on the pyridinone ring was determined to be essential for this activity. nih.gov
Another potential mechanism involves the disruption of the fungal cell wall, a structure that is essential for maintaining cell integrity and is absent in mammalian cells, making it an attractive target for antifungal drugs. Research on a specific pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), demonstrated its ability to inhibit the formation of Candida albicans biofilms and reduce the thickness of the mannan (B1593421) layer of the cell wall. nih.gov Furthermore, some pyridine amide derivatives have been suggested to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI), which is crucial for anchoring proteins to the fungal cell wall. chempanda.com
The inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, is a well-established antifungal mechanism. While some antifungal agents are known to target this pathway, a study on 6-amino-2-n-pentylthiobenzothiazole, a compound with a different heterocyclic core, showed inhibition of ergosterol biosynthesis. nih.gov This highlights that interference with sterol synthesis is a key antifungal strategy, and it is plausible that certain pyridinone derivatives could also act via this mechanism.
Table 2: Antifungal Activity and Proposed Mechanisms of Pyridinone and Related Derivatives
| Compound/Derivative Class | Fungal Species | Activity/Effect | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Ilicicolin H (hydroxyl-pyridinone) | Broad range of fungi | IC50: 2–3 ng/mL | Inhibition of mitochondrial cytochrome bc1 reductase | nih.gov |
| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | Fungicidal, antibiofilm | Reduction of mannan cell wall thickness | nih.gov |
| Pyridine amide derivatives | Candida albicans, Aspergillus fumigatus | Antifungal effect | Inhibition of Gwt1 protein in GPI biosynthesis pathway | chempanda.com |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 6-Amino-1-methylpyridin-2(1H)-one, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis of pyrimidine derivatives like this compound often employs one-pot multicomponent reactions. For example, dihydropyrimidinone scaffolds can be synthesized via acid-catalyzed cyclization of aldehydes, β-keto esters, and urea derivatives under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–100°C), and catalyst selection (e.g., concentrated HCl or Lewis acids). Yield optimization requires precise stoichiometry and inert atmosphere maintenance to prevent side reactions .
Q. How can X-ray crystallography validate the structural integrity of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard for structural confirmation. Critical steps include crystal growth via slow evaporation, data collection at low temperatures (e.g., 100 K), and refinement with anisotropic displacement parameters. SHELX software allows for precise determination of bond lengths, angles, and hydrogen bonding patterns, which are cross-validated against computational models (e.g., DFT) to resolve ambiguities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as acutely toxic (H302) and a respiratory irritant (H335). Mandatory precautions include:
- Use of fume hoods and PPE (nitrile gloves, lab coats, safety goggles).
- Avoidance of dust generation via wet handling or solvent-based dispersion.
- Emergency procedures: Immediate rinsing for eye/skin contact (15+ minutes with water) and medical consultation for ingestion .
Advanced Research Questions
Q. How can substituent effects on the electronic properties of this compound be systematically studied?
- Methodological Answer : Computational tools like DFT (e.g., B3LYP/6-31G*) model substituent impacts on HOMO-LUMO gaps, dipole moments, and charge distribution. Experimental validation involves synthesizing derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) and comparing spectroscopic data (¹H/¹³C NMR, IR) to computational predictions. Discrepancies may indicate solvation effects or intermolecular interactions requiring further crystallographic analysis .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from oversimplified computational models. Mitigation strategies include:
- Using molecular dynamics (MD) simulations to account for protein flexibility in docking studies.
- Validating in silico results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
- Reassessing force field parameters or solvent models to improve accuracy .
Q. How can researchers design in vitro assays to evaluate the antimicrobial potential of this compound derivatives?
- Methodological Answer : Standard protocols involve:
- Minimum Inhibitory Concentration (MIC) assays : Serial dilution in Mueller-Hinton broth against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics : Sampling at 0, 6, 12, and 24 hours to assess bactericidal vs. bacteriostatic effects.
- Synergy testing : Combining derivatives with known antibiotics (e.g., ciprofloxacin) to identify additive or synergistic effects via checkerboard assays .
Data Analysis and Optimization
Q. What analytical techniques are critical for resolving conflicting spectral data in pyrimidine derivative characterization?
- Methodological Answer : Conflicting NMR or MS data require:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error.
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign proton-carbon correlations.
- XRD validation : Resolve tautomeric or conformational ambiguities by comparing experimental and calculated structures .
Q. How can reaction conditions be optimized to scale up the synthesis of this compound without compromising purity?
- Methodological Answer : Key steps include:
- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent ratio) via factorial designs.
- Inline monitoring : Use FTIR or HPLC to track reaction progress and intermediate stability.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
